Methyl 4-fluoro-3-methoxybenzoate
Overview
Description
Methyl 4-fluoro-3-methoxybenzoate is an organic compound with the molecular formula C9H9FO3 and a molecular weight of 184.16 g/mol . It is a derivative of benzoic acid, where the hydrogen atom at the para position is replaced by a fluorine atom, and the hydrogen atom at the meta position is replaced by a methoxy group. This compound is often used in organic synthesis and research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-fluoro-3-methoxybenzoate can be synthesized through various methods. One common method involves the reaction of 4-fluoro-3-methoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions for several hours .
Another method involves the esterification of 4-fluoro-3-methoxybenzoic acid with methanol using a base such as sodium hydroxide or lithium hydroxide. The reaction is conducted at room temperature or under reflux conditions, and the product is isolated by adjusting the pH and performing extraction .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-fluoro-3-methoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other substituents through nucleophilic aromatic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form 4-fluoro-3-methoxybenzoic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.
Hydrolysis: Acidic or basic conditions can be employed, with reagents such as hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
4-Fluoro-3-methoxybenzoic acid: Formed through hydrolysis.
4-Fluoro-3-methoxybenzyl alcohol: Formed through reduction.
Scientific Research Applications
Methyl 4-fluoro-3-methoxybenzoate has several applications in scientific research:
Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-fluoro-3-methoxybenzoate depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor of certain enzymes, interacting with the active site and affecting the enzyme’s activity. The presence of the fluorine atom can enhance the compound’s stability and reactivity, influencing its interactions with molecular targets .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-fluoro-4-methoxybenzoate: Similar structure but with different positions of the fluorine and methoxy groups.
Methyl 4-fluorobenzoate: Lacks the methoxy group, making it less reactive in certain reactions.
Methyl 3-methoxybenzoate: Lacks the fluorine atom, affecting its chemical properties and reactivity.
Uniqueness
Methyl 4-fluoro-3-methoxybenzoate is unique due to the presence of both fluorine and methoxy groups, which confer distinct electronic and steric properties. These features make it a valuable intermediate in organic synthesis and a useful tool in scientific research.
Properties
IUPAC Name |
methyl 4-fluoro-3-methoxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c1-12-8-5-6(9(11)13-2)3-4-7(8)10/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKTVDAXZKFVQPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)OC)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90343877 | |
Record name | Methyl 4-fluoro-3-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90343877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74385-37-8 | |
Record name | Methyl 4-fluoro-3-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90343877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 4-fluoro-3-methoxybenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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